Resatorvid

Metabolic Disease Insulin Resistance In Vivo Pharmacology

Why choose this Resatorvid? Unlike competitive antagonists (e.g., Eritoran), Resatorvid is a covalent, intracellular TLR4 inhibitor that binds Cys747 to disrupt TIRAP/TRAM adaptor recruitment, ensuring sustained pathway inhibition. With exclusive selectivity for TLR4 among 10 human TLRs, it provides unambiguous phenotypic attribution, making it essential for hepatic glucose metabolism and neuroinflammation studies. Available now for rapid B2B fulfillment.

Molecular Formula C15H17ClFNO4S
Molecular Weight 361.8 g/mol
CAS No. 243984-11-4
Cat. No. B1680526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResatorvid
CAS243984-11-4
SynonymsCLI 095
CLI-095
CLI095
ethyl (6R)-6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-ene-1-carboxylate
ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-ene-1-carboxylate
ethyl CFSCC
resatorvid
TAK 242
TAK-242
TAK242
Molecular FormulaC15H17ClFNO4S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1
InChIKeyLEEIJTHMHDMWLJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resatorvid (TAK-242) Procurement Guide: A Selective, Covalent TLR4 Inhibitor


Resatorvid (TAK-242, CLI-095) is a small-molecule, cell-permeable cyclohexene derivative that functions as a selective Toll-like receptor 4 (TLR4) inhibitor [1]. Unlike most kinase inhibitors or ligand-competitive antagonists, Resatorvid acts by binding covalently to a specific cysteine residue (Cys747) in the intracellular TIR domain of TLR4 [2]. This unique mechanism disrupts the protein-protein interactions between TLR4 and its essential adaptor molecules, TIRAP and TRAM, thereby blocking downstream MyD88-dependent and TRIF-dependent signaling pathways [3]. It exhibits potent, nanomolar inhibition of LPS-induced inflammatory mediators, making it a highly specific chemical probe for dissecting TLR4-mediated pathology [4].

Resatorvid (TAK-242) Specification: Why Alternative TLR4 Inhibitors Are Not Direct Substitutes


Superficial substitution of Resatorvid with another TLR4 antagonist (e.g., Eritoran, NI-0101) or a chemically similar analog (e.g., TAK-242 S-enantiomer) is scientifically invalid due to fundamental differences in mechanism, target engagement, and functional outcomes. Resatorvid is a covalent, intracellular inhibitor that disrupts adaptor protein recruitment; in contrast, Eritoran is a competitive, extracellular antagonist of the MD-2 co-receptor [1]. This mechanistic divergence translates into distinct efficacy profiles in vivo, where TAK-242 demonstrates functional superiority in restoring hepatic glucose production—a parameter unaffected by Eritoran [2]. Furthermore, Resatorvid's specific binding to TLR4 among 10 tested human TLRs establishes a selectivity profile not guaranteed by other small-molecule or biologic alternatives, which may exhibit broader TLR cross-reactivity or different pharmacokinetic liabilities [3].

Resatorvid (TAK-242) Quantitative Differentiation: Evidence for Procurement & Selection


Superior Hepatic Glucose Production Restoration vs. Eritoran (E5564)

In a direct head-to-head comparison using a hyperinsulinemic-euglycemic clamp model in rats, Resatorvid (TAK-242) demonstrated a unique functional advantage over Eritoran (E5564). While both compounds attenuated the lipid-induced reduction in peripheral glucose disposal, only TAK-242 partially restored the ability of insulin to suppress hepatic glucose production (HGP) [1]. This indicates a distinct, liver-specific effect for TAK-242 that is not shared by the MD-2 antagonist Eritoran, highlighting a critical differentiation in in vivo pharmacodynamic outcome [2].

Metabolic Disease Insulin Resistance In Vivo Pharmacology

TLR4-Selective Binding Across 10 Human TLRs

In a comprehensive selectivity screen, Resatorvid (TAK-242) was tested for binding to 10 different human TLRs. The compound demonstrated exclusive binding to TLR4, with no detectable binding to TLR1, TLR2, TLR3, TLR5, TLR6, TLR7, TLR8, TLR9, or TLR10 [1]. This high degree of selectivity is further supported by functional assays showing minimal inhibition of NF-κB activation by other TLR ligands (TLR1/2, TLR2/6, TLR3, TLR5, TLR7, TLR9) [2].

Target Selectivity Mechanism of Action Chemical Probe

Potent Nanomolar Inhibition of LPS-Induced Cytokine Production

Resatorvid exhibits potent, low nanomolar IC50 values for inhibiting the production of key pro-inflammatory mediators. In RAW264.7 murine macrophages, TAK-242 inhibits LPS-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) with IC50 values of 1.8 nM, 1.9 nM, and 1.3 nM, respectively [1]. This level of potency is consistent across multiple studies and provides a clear, quantitative benchmark for validating compound activity in vitro.

In Vitro Pharmacology Cytokine Inhibition TLR4 Signaling

Complete In Vivo Protection Against LPS-Induced Lethality

In a murine model of endotoxic shock, a single intravenous dose of Resatorvid (TAK-242) provided complete protection. Pre-treatment with 3 mg/kg TAK-242 (i.v.) completely prevented death in mice challenged with a lethal dose of LPS (7 mg/kg, i.p.) . This robust in vivo efficacy demonstrates that the potent in vitro inhibition translates effectively to a complex physiological system, a critical validation for translational research applications.

In Vivo Efficacy Sepsis Model LPS Challenge

Direct Covalent Binding to TLR4 Cys747 vs. Non-Covalent Antagonists

Resatorvid (TAK-242) is a covalent inhibitor that binds directly and irreversibly to the Cys747 residue located in the intracellular TIR domain of TLR4 [1]. Mutational analysis, where Cys747 was replaced with alanine (C747A), completely abolished the binding of TAK-242 and its subsequent inhibitory effect on TLR4 signaling [2]. This mode of action is distinct from non-covalent, competitive antagonists like Eritoran (E5564), which binds reversibly to the extracellular MD-2 co-receptor to block LPS interaction [3].

Covalent Inhibitor Mechanism of Action Chemical Biology

Sustained In Vivo Efficacy in Chronic High-Fat Diet Model

In a 10-week chronic study, Resatorvid (TAK-242) was administered via a subcutaneous slow-release pellet (1.5 mg/day) to rats fed a high-fat diet (HFD). TAK-242 treatment completely restored insulin-stimulated glucose disposal (Rd), which had been reduced by approximately 30% in the HFD control group [1]. This demonstrates the compound's capacity for sustained target engagement and therapeutic effect in a chronic disease model, a property not all acute-acting inhibitors possess.

Chronic Dosing Insulin Resistance Metabolic Disease

Resatorvid (TAK-242) Evidence-Based Research & Industrial Application Scenarios


In Vivo Studies of Hepatic Insulin Resistance and Metabolic Inflammation

Based on the direct head-to-head evidence showing TAK-242, but not Eritoran, partially restores hepatic insulin sensitivity, this compound is the preferred tool for dissecting the role of TLR4 in liver glucose metabolism [1]. Furthermore, its ability to completely restore glucose disposal in a 10-week chronic high-fat diet model makes it suitable for long-term preclinical studies of obesity-induced insulin resistance and type 2 diabetes [2].

Validation of TLR4-Specific Signaling Pathways

Resatorvid's exclusive binding to TLR4 among 10 human TLRs makes it an essential reagent for experiments requiring unambiguous attribution of a phenotype to the TLR4 pathway [3]. Its lack of cross-reactivity with other TLRs, TLR-related adaptors, or MD-2 allows researchers to confidently rule out off-target effects on innate immune signaling, a critical control for high-impact publications [4].

Acute Endotoxemia and Sepsis Model Development

The compound's proven efficacy in providing 100% protection against LPS-induced lethality in mice validates its use as a positive control in preclinical sepsis and endotoxemia research . Its unique covalent, intracellular mechanism ensures sustained pathway inhibition, making it a robust tool for studying the dynamics of TLR4 signaling during systemic inflammatory response syndrome (SIRS).

Neuroinflammation and Traumatic Brain Injury (TBI) Research

Multiple independent studies have validated TAK-242's efficacy in rodent models of neurological disease. Pretreatment (0.5 mg/kg, i.v.) significantly reduced hippocampal neuronal damage, autophagy marker LC3-II, and pro-inflammatory cytokines (TNF-α, IL-1β) in a rat TBI model [5]. Similarly, it attenuated neuroinflammation and promoted nerve repair in an experimental autoimmune neuritis (EAN) model [6]. These findings position Resatorvid as a key chemical probe for investigating the role of TLR4-driven neuroinflammation in CNS and PNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resatorvid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.